molecular formula C27H24ClFN2O6S B1245522 Tredaptive CAS No. 1046050-73-0

Tredaptive

Cat. No.: B1245522
CAS No.: 1046050-73-0
M. Wt: 559.0 g/mol
InChI Key: ZZRFQBQNZLFESZ-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laropiprant combined with niacin is a pharmaceutical compound used primarily to manage dyslipidemia by reducing low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol levels. While niacin is effective in lowering cholesterol, it often causes facial flushing due to the release of prostaglandin D2. Laropiprant, a prostaglandin D2 receptor antagonist, is included to mitigate this side effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laropiprant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including halogenation, sulfonation, and cyclization .

Industrial Production Methods

Industrial production of laropiprant and niacin involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Laropiprant and niacin undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine, fluorine, sulfonyl chloride.

Major Products

The major products formed from these reactions include various derivatives of niacin and laropiprant, which are used to study their pharmacological properties and improve their therapeutic efficacy .

Scientific Research Applications

Chemistry

In chemistry, laropiprant and niacin are used to study the effects of prostaglandin D2 receptor antagonism and the mechanisms of cholesterol reduction. They serve as model compounds for developing new lipid-lowering agents .

Biology

Biologically, these compounds are used to investigate the pathways involved in lipid metabolism and the role of prostaglandins in inflammatory responses. They help in understanding the molecular mechanisms underlying dyslipidemia and its treatment .

Medicine

Medically, laropiprant and niacin are used to manage dyslipidemia and reduce cardiovascular risk. Clinical trials have shown their efficacy in lowering cholesterol levels and improving patient compliance by reducing niacin-induced flushing .

Industry

In the pharmaceutical industry, these compounds are used to develop combination therapies for managing cholesterol levels. They are also studied for their potential use in treating other conditions related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Laropiprant combined with niacin is unique in its dual action of lowering cholesterol and reducing niacin-induced flushing. This combination improves patient compliance and provides a comprehensive approach to managing dyslipidemia .

Properties

CAS No.

1046050-73-0

Molecular Formula

C27H24ClFN2O6S

Molecular Weight

559.0 g/mol

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1

InChI Key

ZZRFQBQNZLFESZ-BTQNPOSSSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O

1046050-73-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.